Cafergot - 69063-86-1

Cafergot

Catalog Number: EVT-435393
CAS Number: 69063-86-1
Molecular Formula: C45H51N9O12
Molecular Weight: 909.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cafergot is classified as a combination medication derived from ergot alkaloids, which are naturally occurring compounds produced by the fungus Claviceps purpurea. This fungus infects cereal grains and produces various alkaloids, including ergotamine, which is the primary active component in Cafergot. Caffeine, a well-known stimulant, enhances the effectiveness of ergotamine by further promoting vasoconstriction in cranial blood vessels .

Synthesis Analysis

The synthesis of ergotamine tartrate involves several steps that can be traced back to the natural biosynthesis pathways of ergot alkaloids. The primary method involves fermentation processes where the fungus Claviceps purpurea is cultivated to produce ergot alkaloids. Following fermentation, ergotamine can be extracted and purified.

Technical Details

  • Fermentation Conditions: Optimal conditions for cultivating Claviceps purpurea include specific temperature ranges (typically 25-30°C) and controlled pH levels (around 5.5-6.5).
  • Extraction Methods: Various extraction techniques such as solvent extraction or supercritical fluid extraction are employed to isolate ergotamine from fungal biomass.
  • Purification: Techniques like chromatography (high-performance liquid chromatography) are used to achieve high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Cafergot comprises two main components: ergotamine tartrate and caffeine.

Ergotamine Structure

  • Chemical Formula: C₃₃H₄₃N₅O₄
  • Molecular Weight: Approximately 581.7 g/mol
  • Structure Features: Ergotamine features a complex tetracyclic structure with multiple chiral centers, which contributes to its biological activity.

Caffeine Structure

  • Chemical Formula: C₈H₁₀N₄O₂
  • Molecular Weight: Approximately 194.19 g/mol
  • Structure Features: Caffeine is a xanthine derivative with a methylated nitrogen structure that enhances its stimulant properties.
Chemical Reactions Analysis

The primary chemical reactions involving Cafergot occur during its administration and interaction within the body:

  1. Vasoconstriction Mechanism: Ergotamine acts on alpha-adrenergic receptors leading to vasoconstriction of cranial blood vessels.
  2. Synergistic Effect with Caffeine: Caffeine enhances the vasoconstrictive effect of ergotamine by blocking adenosine receptors, which normally promote vasodilation.
  3. Metabolism: Both components undergo hepatic metabolism, with cytochrome P450 enzymes playing a significant role in their biotransformation .
Mechanism of Action

The mechanism of action of Cafergot is multifaceted:

  1. Ergotamine's Role:
    • It stimulates alpha-adrenergic receptors causing vasoconstriction in cranial blood vessels.
    • It also exhibits serotonin receptor antagonism, which helps alleviate migraine symptoms.
  2. Caffeine's Role:
    • Acts as a central nervous system stimulant.
    • Enhances the absorption and efficacy of ergotamine by promoting blood flow changes in the brain.

This combined action results in effective relief from migraine headaches by reducing inflammation and constricting dilated blood vessels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cafergot tablets are typically round, sugar-coated, and beige in color.
  • Solubility: Ergotamine is slightly soluble in water but more soluble in organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a controlled environment (15° - 30°C).
  • pH Sensitivity: The stability of both components can be affected by pH levels; optimal conditions are generally neutral to slightly acidic.

Relevant Data

  • Melting Point of Ergotamine Tartrate: Approximately 160°C.
  • Melting Point of Caffeine: Approximately 235°C .
Applications

Cafergot is primarily used for:

  • Migraine Treatment: Effective for abortive treatment during acute migraine attacks.
  • Cluster Headaches: Sometimes prescribed for cluster headaches due to its vasoconstrictive properties.

Additionally, research into ergot alkaloids continues to explore potential applications in treating other vascular headaches and even conditions like Parkinson's disease due to their dopaminergic effects .

Introduction to Ergotamine/Caffeine in Migraine Therapeutics

Historical Evolution of Ergot Alkaloids in Migraine Management

Ergot alkaloids have been integral to migraine therapeutics since the early 20th century, with their origins tracing back to the fungus Claviceps purpurea. Early civilizations observed the vasoactive properties of ergot-infected rye, but systematic medical application began in the 1920s when ergotamine was first isolated. By the 1940s, ergotamine tartrate emerged as a targeted therapy for vascular headaches, leveraging its ability to constrict dilated cerebral vessels during migraine attacks [4] [6].

The development of combination drugs marked a pivotal advancement. In 1931, the introduction of Cafergot (ergotamine 1 mg/caffeine 100 mg) addressed ergotamine’s poor oral bioavailability (~2%) and variable absorption. Caffeine enhanced gastrointestinal solubility and absorption by 1.5–2-fold, enabling more reliable clinical effects [2] [3]. This synergy transformed ergotamine from an inconsistently effective injectable agent into a first-line oral or suppository formulation for acute migraine.

Table 1: Key Milestones in Ergot Alkaloid Therapeutics

Time PeriodDevelopmentClinical Impact
Pre-1920sTraditional use of ergot-infected ryeRecognition of vasoactive effects
1920sIsolation of ergotamineFoundation for targeted migraine therapy
1931Cafergot formulation (ergotamine/caffeine)Improved bioavailability and efficacy
1940s–1950sWidespread adoption for migraineEstablished as standard acute treatment

Despite the emergence of triptans in the 1990s, ergotamine/caffeine retained relevance for specific patient subgroups. Studies note its sustained efficacy in migraines exceeding 48 hours, cluster headaches, and cases refractory to triptans due to its broader receptor profile [1]. Modern formulations like orally inhaled dihydroergotamine further optimized tolerability while preserving the core mechanistic advantages of ergot alkaloids [1].

Table 2: Comparative Receptor Binding Profiles

Compound5-HT1B/1DDopamine D2α-AdrenergicClinical Implications
Ergotamine+++++++Broad vascular/neuronal modulation
Sumatriptan+++Selective cranial vasoconstriction
Dihydroergotamine++++Balanced efficacy with improved tolerability

+++ = strong affinity; ++ = moderate affinity; + = weak affinity; – = negligible affinity [1] [7]

Rationale for Ergotamine-Caffeine Synergism in Vascular Headache Pathophysiology

Vascular Mechanisms

Migraine pathophysiology involves dysfunctional vasoregulation, characterized by:

  • Cerebral Vasodilation: Trigeminal nerve activation releases vasoactive peptides (e.g., CGRP, substance P), dilating meningeal arteries [2].
  • Neurogenic Inflammation: Plasma extravasation and mast cell degranulation amplify pain signaling [6].

Ergotamine counteracts this via:

  • 5-HT1B/1D Receptor Agonism: Direct cranial vasoconstriction, reversing vasodilation [2] [7].
  • α-Adrenergic Activation: Sustained vasoconstriction via arterial smooth muscle contraction [2].
  • CGRP Modulation: Suppression of calcitonin gene-related peptide release, a key mediator of vasodilation and pain [2].

Caffeine amplifies these effects through:

  • Adenosine Receptor Antagonism: Adenosine promotes vasodilation; caffeine’s blockade enhances ergotamine-induced vasoconstriction [2] [5].
  • Absorption Enhancement: Reduces gastric pH and increases ergotamine’s water solubility, boosting bioavailability [2] [6].

Neuronal Mechanisms

Beyond vascular effects, ergotamine/caffeine modulates central pain pathways:

  • Trigeminal Nerve Inhibition: Ergotamine reduces nociceptive signal transmission by blocking neuropeptide release from trigeminal ganglia [6].
  • Brainstem Modulation: Activity in migraine-generating nuclei (e.g., trigeminal nucleus caudalis) is suppressed via serotonergic and dopaminergic receptors [1].

The combination’s broad receptor engagement—spanning serotonin, dopamine, and adrenergic systems—enables multitarget efficacy unattainable with selective agents like triptans. This explains its utility in complex migraines with autonomic symptoms or those refractory to first-line therapies [1] [7].

Table 3: Synergistic Mechanisms of Ergotamine and Caffeine

Pathophysiological TargetErgotamine’s ActionCaffeine’s ContributionNet Therapeutic Effect
Meningeal Vasodilation5-HT1B/1D-mediated constrictionAdenosine A2A antagonismEnhanced vasoconstriction
Neuropeptide ReleaseBlocks CGRP/substance P releasePotentiates ergotamine absorptionReduced neurogenic inflammation
Central Pain ProcessingBrainstem modulation via monoamine receptorsCortical arousal countering migraine auraHolistic symptom control

Evidence for Synergism

Clinical and pharmacokinetic studies confirm caffeine’s role:

  • Blood Flow Studies: Caffeine coadministration reduces cerebral blood flow by 25% more than ergotamine alone [2].
  • Pharmacokinetic Data: Peak plasma ergotamine levels increase 40% when administered with caffeine, reducing time to efficacy [6].
  • Autonomic Failure Models: Ergotamine/caffeine elevates seated systolic BP by 36±19 mmHg vs. placebo, demonstrating potentiated vasoactivity [5].

This synergism underpins Cafergot’s century-long persistence in migraine arsenals despite newer alternatives.

Properties

CAS Number

69063-86-1

Product Name

Cafergot

IUPAC Name

(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C45H51N9O12

Molecular Weight

909.9 g/mol

InChI

InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1

InChI Key

DNYHHPGATRPVJR-HKVNKYADSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.